
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-, also known as DMADP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a versatile reagent that can be used for the synthesis of a variety of organic compounds, making it an important tool for the development of new drugs and materials. In
Mecanismo De Acción
The mechanism of action of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the formation of a stable phosphonium ylide intermediate, which can undergo a variety of reactions, including cycloaddition, Wittig reaction, and olefination. The ylide intermediate is highly reactive and can react with a variety of electrophiles, such as aldehydes, ketones, and imines. The reactivity of the ylide intermediate makes Phosphonic dichloride, (3-methyl-1,2-butadienyl)- a powerful reagent for organic synthesis.
Biochemical and Physiological Effects:
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is not toxic to cells and does not cause significant cell death or apoptosis. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been shown to have low toxicity in animal models, indicating that it may be a safe compound for use in drug discovery and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has several advantages for use in lab experiments. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, making it an important tool for organic chemists. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- is also stable and easy to handle, making it a convenient reagent for lab experiments. However, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has some limitations, including its high cost and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on Phosphonic dichloride, (3-methyl-1,2-butadienyl)-. One area of research is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in scientific research. Another area of research is the application of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- in drug discovery, particularly for the synthesis of new drugs with unique properties. Finally, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or materials with optical properties.
Métodos De Síntesis
The synthesis of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the reaction between two compounds, phosphorus trichloride and 3-methyl-1,2-butadiene. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction yields Phosphonic dichloride, (3-methyl-1,2-butadienyl)- as a colorless liquid, which can be purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, including natural products, pharmaceuticals, and materials. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been used as a building block for the synthesis of complex molecules, such as biologically active compounds and polymers.
Propiedades
Número CAS |
13337-33-2 |
|---|---|
Fórmula molecular |
C5H7Cl2OP |
Peso molecular |
184.98 g/mol |
InChI |
InChI=1S/C5H7Cl2OP/c1-5(2)3-4-9(6,7)8/h4H,1-2H3 |
Clave InChI |
WBWKMWRLRXOVAW-UHFFFAOYSA-N |
SMILES |
CC(=C=CP(=O)(Cl)Cl)C |
SMILES canónico |
CC(=C=CP(=O)(Cl)Cl)C |
Otros números CAS |
13337-33-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



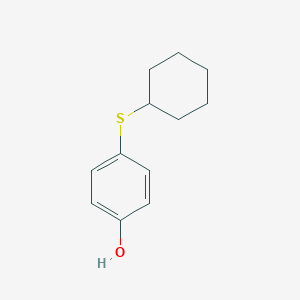
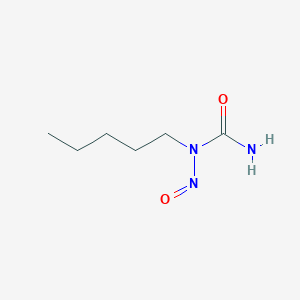
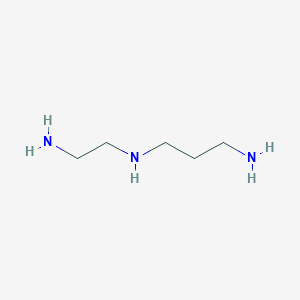


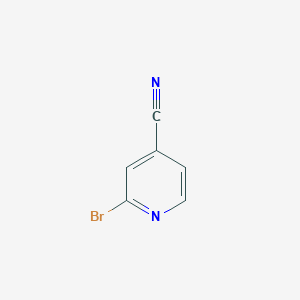
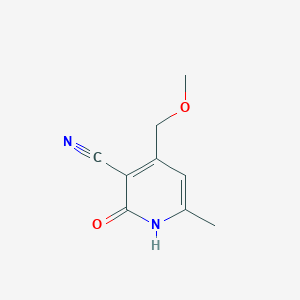

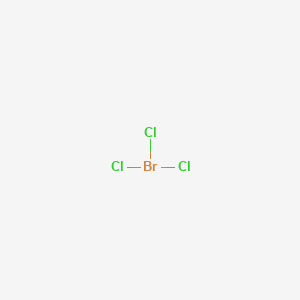
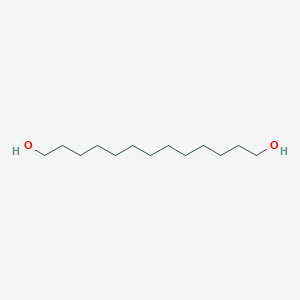
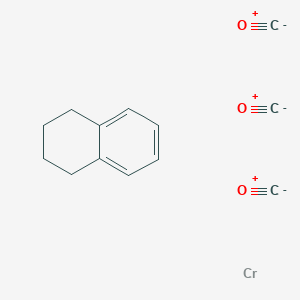

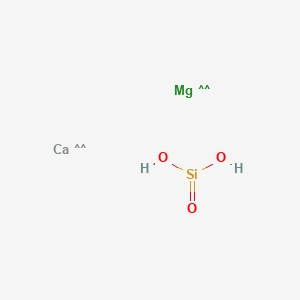
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)